Deoxy Fesoterodine

Description

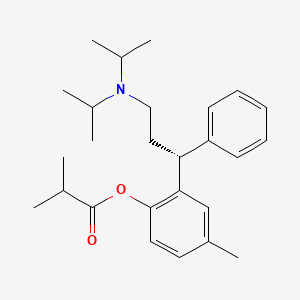

Structure

3D Structure

Properties

Molecular Formula |

C26H37NO2 |

|---|---|

Molecular Weight |

395.6 g/mol |

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |

InChI |

InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m1/s1 |

InChI Key |

LOMIYJWXUUAURU-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Deoxy Fesoterodine and Analogues

Chemical Synthesis Pathways for Deoxy Fesoterodine (B1237170)

The synthesis of Deoxy Fesoterodine is intrinsically linked to the manufacturing processes of Fesoterodine itself, often appearing as a process-related impurity. googleapis.comwipo.int The core structure consists of a 3,3-diarylpropylamine backbone, which is assembled through key chemical transformations.

Hydrolytic Conversion Strategies from Fesoterodine Precursors

While Fesoterodine is known to undergo rapid and extensive hydrolysis by non-specific esterases in vivo to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), a specific synthetic strategy to produce this compound via hydrolysis is not prominently documented in synthetic literature. researchgate.netscispace.comgoogle.com Instead, its formation is more commonly associated with degradation pathways under certain stress conditions. researchgate.netscispace.com

Forced degradation studies of Fesoterodine Fumarate have been conducted to understand its stability. researchgate.net These studies show that while degradation occurs under acid and base hydrolysis conditions, the primary product is typically the active metabolite, 5-HMT, and not this compound. researchgate.netscispace.com The presence of this compound as an impurity suggests it may arise from specific precursors or side reactions during synthesis rather than as a product of controlled hydrolytic conversion from a Fesoterodine precursor. googleapis.comgoogle.com

Industrial-Scale Manufacturing Processes for Intermediates

The industrial production of Fesoterodine and, by extension, the intermediates for this compound, focuses on efficiency, scalability, and purity. googleapis.commolaid.com Key intermediates are often chiral compounds, requiring robust processes for their synthesis and resolution. google.comhanyang.ac.kr The chemical industry employs both established chemical methods and biotechnological processes for producing such optically active intermediates. google.comresearchgate.net

A significant intermediate in Fesoterodine synthesis is (R)-2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol. hanyang.ac.kr The large-scale synthesis of this key intermediate has been developed with modifications to improve yields and simplify procedures, making it suitable for industrial application. hanyang.ac.kr One commercial-scale route to Fesoterodine involves a three-step synthesis to produce the racemic core amine, which is then resolved. researchgate.net Processes are designed to be efficient and reproducible on an industrial scale, often starting from low-cost materials. googleapis.com

| Intermediate Synthesis Overview | |

| Key Intermediate | (R)-2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol hanyang.ac.kr |

| Industrial Goal | High purity and yield from low-cost starting materials googleapis.com |

| Common Precursors | Ethyl benzoylacetate, 4-hydroxymethyl phenol (B47542), Cinnamaldehyde researchgate.netthieme-connect.comacs.org |

| Scale | Processes have been successfully scaled up to 200 kg thieme-connect.comacs.orgresearchgate.net |

Novel Synthetic Strategies and Process Innovations

Innovation in the synthesis of Fesoterodine and its analogues aims to shorten reaction pathways, increase yields, and enhance enantioselectivity.

Microwave-assisted organic synthesis is a recognized technique for accelerating chemical reactions, often reducing times from hours or days to mere minutes. epo.org This method has found broad application in drug discovery and the synthesis of heterocyclic compounds. epo.org While specific literature detailing the microwave-assisted synthesis of this compound is not available, the principles can be applied to the known synthetic steps. For instance, reactions like esterification or the formation of the amine side chain could potentially be optimized under microwave irradiation, leading to faster, high-yield production, as has been demonstrated for other pharmaceutical building blocks. google.com

The Friedel-Crafts alkylation is a cornerstone reaction for forming C-C bonds with aromatic rings and is a key strategy for constructing the 3,3-diarylpropyl skeleton of Fesoterodine and its analogues. researchgate.netthieme-connect.com

One prominent industrial synthesis of Fesoterodine utilizes an amine-promoted Friedel-Crafts alkylation of 4-hydroxymethyl phenol with cinnamaldehyde. thieme-connect.comacs.orgresearchgate.net This approach has been successfully implemented on a 200 kg commercial scale. acs.orgresearchgate.net Another strategy involves the Friedel-Crafts alkylation of methyl-4-hydroxybenzoate with 3-diisopropylamino-1-phenyl propanol (B110389) in the presence of methanesulfonic acid. researchgate.net The use of various catalysts, including FeCl3·6H2O, has also been reported to facilitate this key bond-forming reaction. researchgate.netacs.org

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Scale | Key Feature | Reference |

|---|---|---|---|---|---|

| 4-Hydroxymethyl phenol | Cinnamaldehyde | N-methylpiperazine | 200 kg | Amine-promoted commercial scale synthesis | thieme-connect.comacs.orgresearchgate.net |

| Methyl-4-hydroxybenzoate | 3-diisopropylamino-1-phenyl propanol | Methanesulfonic acid | Lab Scale | Acid-catalyzed alkylation | researchgate.net |

| p-Cresol | 1-phenylpropane-1,3-diol derivative | FeCl3·6H2O | Lab Scale | Used in synthesis of Tolterodine, a related structure | researchgate.netacs.org |

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. google.com It is the primary method for introducing the N,N-diisopropyl group in the synthesis of Fesoterodine and this compound. researchgate.netchinesechemsoc.org

The process typically involves the reaction of a lactol or aldehyde intermediate with diisopropylamine (B44863) in the presence of a reducing agent. google.comchinesechemsoc.org Common reducing agents for this transformation include hydrogen gas with a palladium on carbon (Pd/C) catalyst, sodium borohydride, and sodium triacetoxyborohydride. google.comchinesechemsoc.org For example, a lactol intermediate can be reductively aminated with diisopropylamine using H2 over 5% Pd/C to yield the desired racemic amine, which is a direct precursor to the final products. thieme-connect.comacs.orgresearchgate.net

| Substrate | Amine | Reducing Agent | Solvent | Reference |

|---|---|---|---|---|

| Lactol intermediate | Diisopropylamine (DIPA) | H₂ (7.35 bar), 5% Pd/C | Methanol (B129727) | thieme-connect.com |

| Hemiacetal intermediate | (iPr)₂NH | H₂, Pd/C | Not specified | chinesechemsoc.org |

| Aldehyde/Ketone intermediate | Alkylamine | H₂/Pd-C, Sodium Borohydride, or Sodium Acetoxy Borohydride | Not specified | google.com |

Application of Reducing Agents (e.g., Synhydrid) in Intermediate Synthesis

The synthesis of this compound and its parent compound, Fesoterodine, often involves the reduction of carboxylic acid or ester functionalities to corresponding alcohols. While strong reducing agents like lithium aluminium hydride (LiAlH4) are effective, they can lack chemoselectivity, leading to the formation of unwanted byproducts. google.com

A notable alternative is Synhydrid®, the trade name for sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH). wikipedia.org Synhydrid® is a versatile reducing agent soluble in aromatic hydrocarbons and ethers. chematek.com Its reactivity can be modulated by substituting one of the hydride atoms with an organic group, creating a weaker reducing agent. This modification allows for more controlled, partial reductions, such as the conversion of esters to aldehydes, often at milder temperatures than those required for reagents like DIBAL-H. synhydrid.comchematek.com This characteristic is particularly advantageous in multi-step syntheses where preserving certain functional groups is crucial. For instance, modified Synhydrid® can achieve high yields of aldehydes from carboxylic esters with minimal cooling, a significant improvement over methods requiring cryogenic temperatures. synhydrid.com In some cases, modified Synhydrid® can be even more effective than DIBAL. synhydrid.com

Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. nih.gov

Strategies for Structural Modification and Diversification

Structural modification strategies are central to medicinal chemistry for enhancing the efficacy and safety of drug candidates. biomedres.usbiomedres.us These strategies can range from simple functional group interconversions to more complex alterations of the molecular scaffold. nih.govmdpi.com Common approaches include:

Simplifying Complexity: This involves streamlining the core structure of a complex molecule to create analogues that are easier to synthesize while retaining or improving pharmacological effects. mdpi.com

Molecular Addition/Disjunction: This involves adding or removing chemical groups to alter properties like solubility, selectivity, and metabolism. biomedres.usbiomedres.us Introducing bulky groups, for example, can influence drug-target interactions and pharmacokinetics. biomedres.us

Scaffold Hopping: This technique aims to identify structurally different molecules that exhibit similar biological activities by mimicking key binding interactions. biomedres.us

These strategies are instrumental in creating diverse libraries of analogues for biological screening. nih.gov

Enantioselective Synthesis and Chiral Resolution Methods

As this compound contains a chiral center, controlling stereochemistry is paramount. Enantioselective synthesis aims to produce a single enantiomer, which often exhibits the desired therapeutic activity, while the other may be inactive or cause adverse effects. libretexts.org Chiral catalysts are frequently employed to create an asymmetric environment that favors the formation of one enantiomer over the other. libretexts.orgchemrxiv.org

When a racemic mixture is produced, chiral resolution techniques are necessary to separate the enantiomers. Common methods include:

Diastereomeric Salt Formation: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. pharmtech.comnumberanalytics.com This is a widely used and scalable technique, particularly for amines and acids. pharmtech.com

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. numberanalytics.comaocs.org High-performance liquid chromatography (HPLC) with a CSP is a powerful analytical and preparative tool for chiral resolution. aocs.orgiupac.org

Kinetic Resolution: This technique, often enzyme-mediated, involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. caltech.edu

Impurity Profiling and Control in this compound Synthesis Research

The identification and control of impurities are critical aspects of pharmaceutical development to ensure the safety and quality of the final product. tapi.com Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for the control of impurities, including those that are potentially genotoxic. europa.eu

Identification of Synthetic Impurities (e.g., N-Desisopropyl Fesoterodine, Aldehyde, Benzylated Hydroxy, Tolterodine Ester, Diester Impurities)

Several impurities have been identified in the synthesis of Fesoterodine and, by extension, are relevant to this compound. These impurities can arise from starting materials, intermediates, or side reactions during the synthesis. europa.eu

| Impurity Name | Chemical Name/Description | Reference(s) |

| N-Desisopropyl Fesoterodine | A metabolite where one of the isopropyl groups on the nitrogen is removed. | europa.euresearchgate.net |

| Aldehyde Impurity | An impurity where the hydroxymethyl group is oxidized to a formyl (aldehyde) group. | synzeal.comallmpus.compharmaffiliates.comsimsonpharma.com |

| Benzylated Hydroxy Impurity | An intermediate where the phenolic hydroxyl group is protected with a benzyl (B1604629) group. | environmentclearance.nic.in |

| Tolterodine Ester Impurity | Tolterodine isobutyrate, an esterified form of the related compound tolterodine. | google.com |

| Diester Impurity | A diester where both the phenolic hydroxyl and the primary hydroxyl groups are esterified. | synzeal.comsynzeal.compharmaffiliates.comsimsonpharma.com |

| Tolterodine | (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol, a closely related compound and a potential impurity. | google.comsynzeal.com |

Other identified impurities include a dimer impurity, fesoterodine dehydroxy impurity, and various other related substances. google.comclearsynth.comresearchgate.net

Methodologies for Impurity Control and Mitigation

Effective impurity control relies on a deep understanding of the synthetic process and the implementation of robust control strategies. europa.eu Key methodologies include:

Process Optimization: Modifying reaction conditions (e.g., temperature, reagents, solvents) to minimize the formation of specific impurities. For example, using a more chemoselective reducing agent can prevent the formation of byproducts. google.com

Purification Techniques: Employing crystallization, chromatography, and other purification methods to remove impurities from intermediates and the final product. researchgate.net High-performance liquid chromatography (HPLC) is a crucial analytical tool for detecting and quantifying impurities. google.comresearchgate.net

In Silico Tools: Computational tools can predict the potential for impurity carryover in a synthetic process, aiding in risk assessment and the development of control strategies. lhasalimited.org These tools can evaluate factors like reactivity, solubility, and volatility to estimate a "purge factor" for an impurity. europa.eulhasalimited.org

Regulatory Compliance: Adhering to guidelines from regulatory bodies (e.g., ICH M7) for the identification, qualification, and control of impurities, particularly those with genotoxic potential. europa.euedqm.eu This includes setting appropriate specifications and reporting thresholds for impurities. edqm.eu

By integrating these strategies, researchers can develop synthetic routes that produce this compound and its analogues with high purity, meeting the stringent requirements for pharmaceutical use.

Biochemical Formation and Enzymatic Metabolism of Deoxy Fesoterodine

Enzymatic Hydrolysis of Fesoterodine (B1237170) to Deoxy Fesoterodine

Role of Non-Specific Esterases in Prodrug Activation

The conversion of Fesoterodine to its active metabolite, this compound (5-HMT), is efficiently catalyzed by ubiquitous non-specific esterases found in plasma and other tissues. nih.govtandfonline.comsmw.ch This enzymatic hydrolysis is a rapid and complete process, to the extent that the parent compound, Fesoterodine, is not detectable in plasma following oral administration. nih.govmdpi.com The reliance on non-specific esterases, which exhibit low inter-individual variability in activity, contributes to a more consistent and predictable exposure to the active metabolite across different patient populations. nih.govtandfonline.com This is a key feature that distinguishes the activation of Fesoterodine from other compounds whose activation may be dependent on more variable enzyme systems. tandfonline.com

Comparative Biochemical Studies of Prodrug Activation Pathways

Comparative studies highlight the distinct activation pathway of Fesoterodine. Unlike its predecessor tolterodine (B1663597), which relies on the polymorphic cytochrome P450 2D6 (CYP2D6) for its conversion to 5-HMT, Fesoterodine's activation is mediated by non-specific esterases. eurekaselect.comtandfonline.comsmw.ch This difference means that the formation of this compound from Fesoterodine is independent of an individual's CYP2D6 genotype. eurekaselect.com Consequently, treatment with Fesoterodine leads to a consistent exposure to a single active entity, this compound (5-HMT). In contrast, tolterodine treatment results in exposure to two active moieties (tolterodine and 5-HMT) in proportions that are dependent on the patient's CYP2D6 metabolic status. eurekaselect.com

Subsequent Metabolic Pathways of this compound

Following its formation, this compound (5-HMT) undergoes further metabolism to form inactive metabolites, which are then eliminated from the body. pfizermedicalinformation.com This metabolic clearance involves key enzymes from the cytochrome P450 family.

Investigation of Metabolite Excretion Pathways in Preclinical Models

Preclinical studies in various animal models have been conducted to understand the excretion of Fesoterodine's metabolites. Following oral administration, the majority of the dose is recovered in the urine. europa.eu In dogs, approximately 60-67% of the administered radioactivity was excreted in the urine. europa.eu Both urinary and fecal routes of elimination are significant in mice. europa.eu These studies are essential for characterizing the routes and rates of excretion and provide critical information on the metabolic pathways in preclinical species. evotec.com

Preclinical Pharmacokinetic and Biotransformation Research (excluding human data)

Preclinical research has been fundamental in characterizing the pharmacokinetic profile of Fesoterodine and its active metabolite, this compound. In most animal species studied, including mice, rats, and rabbits, Fesoterodine is rapidly hydrolyzed to this compound (SPM 7605). europa.eu However, in dogs, the rate of this hydrolysis is slower, allowing for the detection of both Fesoterodine and this compound in plasma. europa.eu

The bioavailability of this compound after oral Fesoterodine administration has been determined in several preclinical species, being 50% in mice, 14% in rats, and 98% in dogs. europa.eu The major biotransformation pathways observed in vivo across animal species involve the initial rapid hydrolysis to this compound, followed by oxidation and N-dealkylation, which are mediated by CYP enzymes. europa.eu

Absorption and Distribution Studies in Animal Models

Following oral administration, fesoterodine, a compound structurally related to deoxyfesoterodine, is well-absorbed and rapidly hydrolyzed to its active metabolite, 5-HMT. europa.eufda.gov Due to this rapid and extensive conversion, the parent compound is often not detectable in plasma. fda.gov The bioavailability of the active metabolite 5-HMT after oral administration of fesoterodine has been determined to be 52%. guidechem.compfizermedicalinformation.com

Distribution studies using radiolabeled fesoterodine have been conducted in mice, rats, and dogs. In mice and rats, the substance was widely distributed, with the highest concentrations of radioactivity observed in organs associated with elimination, such as the liver and kidneys. europa.eu In dogs, the distribution was less widespread, with the highest concentrations found in the intestinal tract. europa.eu Across species, only a low level of penetration across the blood-brain barrier was noted. europa.eu The plasma protein binding of 5-HMT is low, at approximately 50%, primarily to albumin and alpha-1-acid glycoprotein. fda.govpfizermedicalinformation.com The mean steady-state volume of distribution (Vss) after intravenous administration of 5-HMT is 169 L. fda.govpfizermedicalinformation.com

The table below summarizes the bioavailability of the active metabolite (5-HMT) in different animal species after oral administration of fesoterodine. europa.eu

Table 1: Bioavailability of Active Metabolite (5-HMT) in Animal Models

| Species | Bioavailability of 5-HMT |

|---|---|

| Mouse | 50% |

| Rat | 14% |

| Dog | 98% |

Evaluation of Enzyme Induction and Inhibition Potential of the Active Metabolite in Vitro

The potential for the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), to cause drug-drug interactions through the modulation of Cytochrome P450 (CYP) enzymes has been evaluated in vitro. fda.gov These studies are critical for predicting how the compound might affect the metabolism of other co-administered drugs.

Enzyme Inhibition: In vitro studies using human liver microsomes have shown that 5-HMT has a low potential to inhibit major CYP isoforms. europa.eufda.gov The compound is considered to be devoid of significant inhibitory potential regarding CYP1A2, 2C9, 2C19, and 3A4. europa.eufda.gov While some competitive inhibition of CYP2D6 was noted, this occurred at high concentrations (Ki of 1.05 µM for tolterodine) and is not considered therapeutically relevant for 5-HMT. fda.govregionuppsala.se Fesoterodine and 5-HMT demonstrated concentration-dependent inhibition of the hERG current with IC50 values of 3.6 µM and 0.5 µM, respectively. europa.eu

Enzyme Induction: The potential for 5-HMT to induce the expression of CYP enzymes has also been assessed. In vitro data indicate that at therapeutic concentrations, 5-HMT does not have the potential to induce the major Cytochrome P450 enzyme systems, such as CYP1A2 and CYP3A4. fda.govpfizermedicalinformation.com For example, co-administration of rifampicin, a strong CYP3A4 inducer, led to a significant decrease in the Cmax and AUC of 5-HMT, indicating that induction of this enzyme can reduce plasma levels of the active metabolite, rather than 5-HMT being an inducer itself. pfizermedicalinformation.comfda.gov

The table below summarizes the in vitro inhibitory potential of 5-HMT on various CYP450 enzymes.

Table 2: In Vitro CYP450 Inhibition by 5-Hydroxymethyl Tolterodine (5-HMT)

| CYP Isoform | Inhibition Potential | Finding |

|---|---|---|

| CYP1A2 | Low / No | Devoid of significant inhibitory potential. europa.eu |

| CYP2C9 | Low / No | Devoid of significant inhibitory potential. europa.eu |

| CYP2C19 | Low / No | Devoid of significant inhibitory potential. europa.eu |

| CYP2D6 | Low | Weak competitive inhibitor at high concentrations. europa.eufda.govregionuppsala.se |

| CYP3A4 | Low / No | Devoid of significant inhibitory potential. europa.eu |

Preclinical Pharmacological Characterization of Deoxy Fesoterodine

Muscarinic Receptor Binding and Selectivity Profiling

The initial characterization of a receptor antagonist involves determining its affinity and selectivity for its molecular targets. For Deoxy Fesoterodine (B1237170), this has been extensively studied using human muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov

The affinity of Deoxy Fesoterodine for muscarinic receptors has been quantified using radioligand binding assays. nih.gov These experiments typically utilize membrane preparations from cell lines, such as Chinese hamster ovary (CHO) cells, that are engineered to express a specific subtype of the human muscarinic receptor (M1 through M5). nih.govics.org In these assays, the ability of this compound to displace a known radiolabeled antagonist from the receptor is measured, allowing for the calculation of its binding affinity, commonly expressed as the inhibition constant (Kᵢ). ics.org

Studies have shown that this compound potently inhibits radioligand binding at all five human muscarinic receptor subtypes. nih.govresearchgate.net While the parent compound, Fesoterodine, also binds to these receptors, this compound exhibits a much higher affinity. europa.eu For instance, one study reported Kᵢ values for this compound in the low nanomolar range for all five receptor subtypes, indicating a strong binding interaction. europa.eu A separate investigation yielded qualitatively comparable results, confirming the high affinity of this compound for these receptors. europa.eu

Table 1: Binding Affinity (Kᵢ) of this compound for Human Muscarinic Receptor Subtypes (M1-M5) Data from a study using CHO cell membranes expressing human recombinant muscarinic receptors.

| Receptor Subtype | This compound (SPM 7605) Kᵢ (nmol/L) |

|---|---|

| M1 | 0.9 |

| M2 | 2.9 |

| M3 | 1.7 |

| M4 | 1.1 |

| M5 | 2.7 |

Source: European Medicines Agency (EMA), 2007. europa.eu

A key aspect of a muscarinic antagonist's profile is its selectivity for the different receptor subtypes, as this can influence its therapeutic action. This compound is characterized as a non-subtype selective antagonist. nih.govics.org This means it binds with a similarly high affinity across all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). europa.eunih.gov

This lack of selectivity is evident from the binding affinity data, where the Kᵢ and pKᵢ values are of the same order of magnitude for each receptor subtype. europa.euics.org This balanced selectivity profile is a defining characteristic of this compound. nih.gov

Table 2: Comparative pKᵢ Values of this compound at Human Muscarinic Receptors (M1-M5) pKᵢ is the negative logarithm of the Kᵢ value, with higher values indicating greater binding affinity.

| Receptor Subtype | This compound (SPM 7605) pKᵢ |

|---|---|

| M1 | 8.7 |

| M2 | 8.8 |

| M3 | 8.2 |

| M4 | 9.0 |

| M5 | 8.3 |

Source: Adapted from Ney et al., 2008. ics.org

Radioligand Binding Assays for Receptor Affinity Determination

In Vitro Functional Pharmacology Studies

Following binding assays, in vitro functional studies are conducted to determine how the compound affects receptor function in a biological system, confirming its antagonist activity and characterizing its mechanism.

To assess functional activity in a native tissue environment, isolated organ bath studies are employed. Experiments using isolated rat bladder strips have been instrumental in characterizing the spasmolytic (muscle-relaxing) properties of this compound. nih.govresearchgate.net In these studies, bladder tissue is induced to contract by a muscarinic agonist like carbachol (B1668302) or by electrical field stimulation (EFS), which releases endogenous acetylcholine. nih.gov

When applied to these preparations, this compound causes a concentration-dependent rightward shift in the carbachol concentration-response curve, without depressing the maximum achievable contraction. nih.govresearchgate.net This demonstrates its ability to inhibit agonist-induced smooth muscle contraction. Similarly, it effectively reduces contractions elicited by EFS. nih.gov The potency of this compound in these assays was found to be comparable to that of other established muscarinic antagonists such as atropine (B194438) and oxybutynin. nih.govresearchgate.net Spasmolytic properties have also been demonstrated in the guinea-pig ileum model. europa.eu

Cellular assays using cell lines that stably express specific human muscarinic receptor subtypes provide a controlled system to confirm antagonist activity. nih.govresearchgate.net These assays measure the downstream signaling consequences of receptor activation, such as changes in intracellular calcium or cyclic adenosine (B11128) monophosphate (cAMP). nih.govpsu.edu

Studies in such cell systems have confirmed that this compound is a pure antagonist with no agonist activity. nih.govresearchgate.net It effectively blocks the responses stimulated by cholinergic agonists across all five M1-M5 human receptor subtypes expressed in these cells. nih.gov The potency and non-selective profile observed in these functional cellular assays are consistent with the findings from the radioligand binding studies. nih.govresearchgate.net

The collective evidence from binding, isolated tissue, and cellular assays establishes that this compound functions as a competitive muscarinic receptor antagonist. nih.govnih.gov The hallmark of competitive antagonism is demonstrated in the functional studies with rat bladder strips, where this compound produced a parallel rightward shift of the agonist concentration-response curve with no reduction in the maximal response. nih.govresearchgate.net

This finding indicates that this compound binds reversibly to the same site on the muscarinic receptor as the endogenous neurotransmitter, acetylcholine. By occupying this orthosteric site, it physically prevents acetylcholine from binding and activating the receptor, thereby inhibiting downstream signaling and the physiological response (e.g., bladder muscle contraction). nih.govnih.gov The close correlation between its binding affinity (Kᵢ) and its functional antagonist potency further supports this competitive mechanism of action. nih.gov

Cellular Assay Systems for Receptor Activity and Antagonism

In Vivo Animal Model Investigations (excluding human data)

The preclinical evaluation of this compound, the active metabolite of fesoterodine, in various animal models has been crucial in elucidating its pharmacological effects on bladder function. drugbank.comnih.gov These studies provide foundational knowledge of the compound's urodynamic properties and its mechanism of action before any human trials.

Rodent Models for Urodynamic Assessment (e.g., Cystometry in Rats with Bladder Hyperactivity)

Rodent models, particularly rats, are fundamental in the preclinical assessment of drugs targeting lower urinary tract dysfunction. mdpi.com These models are well-established for studying both normal and pathological bladder function, such as bladder hyperactivity. nih.govresearchgate.net Cystometry in conscious, freely moving rats or anesthetized rats is a common technique used to evaluate the effects of compounds like this compound on bladder dynamics. nih.gov Models of bladder hyperactivity can be induced by various methods, including chemical irritation with substances like acetic acid or cyclophosphamide, or by creating a partial bladder outlet obstruction. nih.gov These models aim to mimic the symptoms of overactive bladder (OAB), such as increased urinary frequency and urgency, by inducing detrusor overactivity. researchgate.netscience.gov

In studies involving rat models, intravenous administration of this compound has been shown to significantly impact urodynamic parameters, indicating its potential for treating OAB. nih.goveuropa.eu The use of such models allows for a detailed investigation of the drug's in vivo efficacy. nih.gov

Evaluation of Bladder Function Parameters (e.g., Micturition Pressure, Bladder Capacity, Intercontraction Intervals) in Preclinical Species

Preclinical studies in various animal species, including rats and cats, have consistently demonstrated the effects of this compound on key bladder function parameters. europa.euhres.ca Intravenous administration of this compound in rats has been shown to reduce micturition pressure while increasing both bladder capacity and the intervals between bladder contractions (intercontraction intervals). nih.goveuropa.eu

Notably, low doses of this compound (e.g., 0.01 mg/kg) were effective in producing these changes without affecting the residual volume of urine in the bladder. nih.gov In cats, this compound dose-dependently inhibited acetylcholine-induced bladder contractions. europa.eu These findings from animal models are consistent with an antimuscarinic effect on the bladder, leading to improved urine storage by decreasing detrusor muscle activity. hres.capfizermedicalinformation.com

Below is a table summarizing the observed effects of this compound on bladder function parameters in preclinical species.

| Parameter | Observed Effect in Animal Models | Species | Citation |

| Micturition Pressure | Decreased | Rat | nih.goveuropa.eu |

| Bladder Capacity | Increased | Rat | nih.goveuropa.eu |

| Intercontraction Intervals | Increased | Rat | nih.goveuropa.eu |

| Acetylcholine-induced Bladder Contractions | Inhibited (dose-dependently) | Cat | europa.eu |

Comparative Pharmacodynamic Studies with Antimuscarinic Standards in Animal Models

In preclinical research, the pharmacodynamic profile of a new compound is often compared to existing standard treatments to gauge its relative potency and efficacy. In the context of OAB, established antimuscarinic agents like tolterodine (B1663597), oxybutynin, and atropine serve as important comparators. hres.ca

Studies in rats have shown that this compound produces qualitatively similar effects to these established antimuscarinics. nih.govhres.ca Specifically, it has been demonstrated to reduce micturition pressure and increase bladder capacity and intercontraction intervals in a manner comparable to atropine and oxybutynin. nih.govhres.ca The potency of both fesoterodine and its active metabolite, this compound, in reducing contractions in isolated rat bladder strips was found to be similar to that of atropine and oxybutynin. nih.gov

These comparative studies are essential for positioning a new therapeutic agent within the existing landscape of treatments and for understanding its potential advantages or differences.

Development and Validation of Preclinical Animal Models for Pharmacological Research

The development and validation of reliable animal models are critical for advancing research in lower urinary tract dysfunction. mdpi.comresearchgate.net An ideal animal model should accurately replicate the key aspects of the human condition being studied. researchgate.net For OAB, this is challenging because the cardinal symptom, urgency, is subjective and cannot be directly measured in animals. researchgate.net Therefore, researchers rely on objective, measurable endpoints like detrusor overactivity, which is assessed via cystometry, as a surrogate marker. researchgate.net

A variety of animal models have been developed to investigate the pathophysiology of OAB and to test the efficacy of new treatments. researchgate.netmdpi.com These include models of bladder outlet obstruction, neurological insults, and chemically induced bladder irritation. nih.govresearchgate.net Rodents, particularly rats and mice, are widely used due to their well-characterized bladder physiology and the availability of transgenic strains. mdpi.com Larger animals like pigs are also used, especially for translational studies, due to their anatomical and physiological similarities to humans. mdpi.com

The validation of these models is a crucial step to ensure that the findings are relevant and translatable to the clinical setting. researchgate.net This involves demonstrating that the model exhibits key features of the human disease and responds appropriately to standard treatments. nih.gov The ongoing refinement of these preclinical models is essential for the continued development of new and improved therapies for OAB. urotoday.com

Molecular and Cellular Mechanism of Action Studies

Understanding the molecular and cellular mechanisms by which a drug exerts its effects is fundamental to its pharmacological characterization. For this compound, these studies have focused on its interaction with muscarinic receptors.

Elucidation of Acetylcholine Antagonism at Muscarinic Receptors

The primary mechanism of action of this compound is its role as a competitive antagonist at muscarinic receptors. drugbank.compfizermedicalinformation.com Acetylcholine, a neurotransmitter, normally binds to these receptors on the bladder's detrusor muscle, causing it to contract and leading to urination. nus.edu.sg In OAB, these contractions can be involuntary and frequent. patsnap.com

This compound works by blocking the action of acetylcholine at these muscarinic receptors. nus.edu.sgpatsnap.com By competing with acetylcholine for the same binding sites, it prevents the signaling cascade that leads to detrusor muscle contraction. nus.edu.sg This results in a relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the frequency and urgency of urination. drugbank.compatsnap.com

Studies have shown that this compound is a potent and competitive antagonist at all five human muscarinic receptor subtypes (M1-M5). nih.gov It exhibits a high and nearly equal affinity for both the M2 and M3 receptor subtypes, which are the predominant subtypes found in the bladder. nus.edu.sgresearchgate.net This non-selective antagonism contributes to its efficacy in treating the symptoms of OAB. nih.gov The inhibition of these receptors in the bladder is the presumed mechanism by which fesoterodine and its active metabolite, this compound, produce their therapeutic effects. europa.eupfizermedicalinformation.com

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the preclinical pharmacological characterization and downstream signaling pathway modulations of the chemical compound this compound.

Extensive searches for research data on "this compound" have not yielded any studies detailing its specific interactions with cellular signaling cascades or its broader preclinical pharmacological profile. The available research predominantly focuses on Fesoterodine and its active metabolite, Desfesoterodine. Therefore, it is not possible to provide an article on the requested topic that meets the required standards of scientific accuracy and detail as per the specified outline.

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific pharmacological properties of this compound. Without such data, any discussion on its effects on downstream signaling pathways would be purely speculative and would not adhere to the fact-based and scientifically rigorous requirements of the request.

Analytical Methodologies for Quantification and Characterization of Deoxy Fesoterodine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating Deoxy Fesoterodine (B1237170) from its parent compound, Fesoterodine, and any related substances or degradation products. These techniques provide the high resolution necessary for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Deoxy Fesoterodine. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential impurities and degradants that may arise during synthesis or upon storage.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. derpharmachemica.comrasayanjournal.co.in These methods are designed to be specific, precise, accurate, and robust. rasayanjournal.co.in A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a buffer and an organic solvent. For instance, one method utilizes a mobile phase of 0.1% phosphoric acid and acetonitrile (B52724) in a 75:25 ratio with UV detection at 210 nm. Another validated method employs a gradient elution with a mobile phase containing ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (B129727). researchgate.net

The validation of these HPLC methods ensures their suitability for routine quality control. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. rasayanjournal.co.in System suitability is often confirmed by ensuring adequate resolution between the main compound and its potential impurities. derpharmachemica.com

Table 1: Example of HPLC Method Parameters for Fesoterodine and its Related Substances

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% Phosphoric Acid / Acetonitrile (75:25) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 210 nm |

| This table is based on data from a generalized HPLC method and may not represent a specific validated method for this compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Sensitive Detection

For highly sensitive and specific detection of this compound, particularly at low concentrations in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS methods are developed to be simple, fast, and highly sensitive. nih.gov They often operate in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. nih.gov For instance, a method for the analysis of Fesoterodine utilized positive electrospray ionization (ESI) and monitored the transition of m/z 412.2 to 223.0. nih.gov The high sensitivity of LC-MS/MS allows for the quantification of analytes in the nanogram per milliliter (ng/mL) range. nih.gov The use of an internal standard is common to ensure accuracy and precision. nih.gov

The development of LC-MS/MS methods can sometimes be enhanced through derivatization to improve ionization efficiency and, consequently, sensitivity. nih.gov This approach is particularly useful for compounds that exhibit poor ionization. mdpi.com

Spectroscopic and Hyphenated Techniques in Characterization

Spectroscopic techniques are indispensable for the structural characterization of this compound and its related compounds. When coupled with separation techniques (hyphenated techniques), they provide a powerful tool for identifying unknown impurities and degradation products.

UV Spectrophotometry for Detection and Quantification

UV Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound. researchgate.net The method is based on the principle that the compound absorbs ultraviolet light at a specific wavelength.

A second-order derivative UV spectrophotometric method has been developed for the determination of Fesoterodine, which can be adapted for its deoxy derivative. nih.gov This method demonstrated linearity in a concentration range of 2-24 µg/mL with a detection wavelength of 228 nm. researchgate.netnih.gov The validation of such methods, following ICH guidelines, ensures their specificity, linearity, precision, accuracy, and robustness. nih.govscielo.br The development of a UV spectrophotometric method involves selecting a suitable solvent in which the compound is stable and exhibits maximum absorbance. For Fesoterodine, a method was developed using distilled water, with a maximum absorbance observed at 210 nm. researchgate.net

Table 2: Validation Parameters for a UV Spectrophotometric Method

| Parameter | Result |

| Linearity Range | 2-24 µg/mL |

| Correlation Coefficient (r²) | 0.9999 |

| Limit of Detection (LOD) | 0.38 µg/mL |

| Limit of Quantitation (LOQ) | 1.27 µg/mL |

| This table is based on data from a study on Fesoterodine and illustrates typical validation parameters. researchgate.netnih.gov |

Integration of Mass and NMR Spectroscopy for Structural Elucidation of Degradants and Impurities

The definitive structural elucidation of impurities and degradation products of this compound requires the integration of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. conicet.gov.ar These techniques provide complementary information that, when combined, can reveal the precise chemical structure of unknown compounds. researchgate.net

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its substructures. semanticscholar.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of an impurity.

NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of each atom in a molecule, allowing for the assembly of its complete structure. semanticscholar.orgijpsr.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between different parts of the molecule. ijpsr.com The isolation of an impurity, often by preparative HPLC, is typically required before its structure can be elucidated by MS and NMR. nih.gov

Stability-Indicating Methods and Degradation Product Analysis

Stability-indicating analytical methods are essential to ensure that any changes in the quality of the drug substance over time are detected. These methods must be able to separate the intact drug from its degradation products. derpharmachemica.com

Forced degradation studies are a critical component of developing a stability-indicating method. derpharmachemica.com In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. derpharmachemica.comresearchgate.net The degradation products formed under these conditions are then analyzed to demonstrate the specificity of the analytical method. derpharmachemica.com

For Fesoterodine, forced degradation studies have shown that the compound degrades under acidic, basic, and oxidative conditions. rasayanjournal.co.in The degradation products are well-resolved from the main peak using developed HPLC methods, thus proving the stability-indicating power of these methods. derpharmachemica.comrasayanjournal.co.in The identification of these degradation products is crucial for understanding the degradation pathways of the drug and for setting appropriate specifications for the final drug product. nih.gov

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is fundamental to understanding the intrinsic stability of a drug substance like Fesoterodine and identifying the degradation products, such as this compound, that are likely to form under various environmental conditions. scispace.comnih.gov These studies involve subjecting the parent drug to stress conditions that are more severe than accelerated stability testing to generate potential degradants. medcraveonline.comresearchgate.net The International Conference on Harmonisation (ICH) guidelines recommend exposing the drug substance to a range of conditions, including thermal, photolytic, hydrolytic (acid and base), and oxidative stress. medcraveonline.com

Research on Fesoterodine Fumarate has demonstrated its degradation profile under several stress conditions. The drug shows considerable degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under thermal, photolytic, and neutral hydrolysis. rasayanjournal.co.in The ability of an analytical method to separate the primary drug peak from those of the various degradation products is essential for it to be considered a stability-indicating method. rasayanjournal.co.inresearchgate.net

Below is a summary of typical conditions employed in forced degradation studies of Fesoterodine.

Table 1: Summary of Forced Degradation Conditions for Fesoterodine

| Stress Condition | Reagent/Parameters | Duration & Temperature | Observed Degradation |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl | 30 minutes at 80°C | Significant degradation observed. rasayanjournal.co.in |

| Base Hydrolysis | 0.1N NaOH | 5 minutes at Ambient | Significant degradation observed. rasayanjournal.co.in |

| Oxidative | 10% H₂O₂ | 30 minutes at 80°C | Significant degradation observed. rasayanjournal.co.in |

| Thermal | Dry Heat | 7 days at 80°C | No significant degradation. rasayanjournal.co.in |

| Photolytic | Light Exposure | 1.2 million lux hours | No significant degradation. rasayanjournal.co.in |

| Water Hydrolysis | Water | 8 hours at 80°C | No significant degradation. rasayanjournal.co.in |

Impurity Profiling and Quantification in Research Samples

Impurity profiling is the process of identifying and quantifying impurities present in bulk pharmaceutical substances and finished products. medwinpublishers.com For this compound, this involves using high-resolution analytical methods to detect and measure it alongside the parent drug and other process-related or degradation impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose. medwinpublishers.comresearchgate.net

During the analysis of Fesoterodine, several related impurities have been identified and quantified. These impurities can arise from the manufacturing process or as degradation products. oup.com In some cases, unknown impurities observed during forced degradation studies are isolated using techniques like preparative HPLC for subsequent structure elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netasianpubs.org

The development of a stability-indicating HPLC method allows for the separation and quantification of Fesoterodine from its key impurities. researchgate.net

Table 2: Identified Impurities in Fesoterodine Research Samples

| Impurity Name | Common Designation | Source |

|---|---|---|

| 5-hydroxymethyltolterodine | 5-HMT / Dihydroxy Impurity / Impurity-A scispace.comresearchgate.net | Degradation Product / Active Metabolite researchgate.net |

| (±)-2-(3-Diisopropyl amino)-1-phenyl propyl)-4-formyl phenyl isobutyrate hydrogen fumarate | Aldehyde Impurity researchgate.net | Process/Degradation Impurity researchgate.net |

| (R)-(4-(Benzyloxy)-3-(3-Diisopropylamino-1-phenylpropyl) phenyl) methanol hydrogen fumarate | Benzylated Hydroxy Impurity researchgate.net | Process/Degradation Impurity researchgate.net |

| (±)-Isobutyrate-2-(3-Diisopropylamino-1-phenylpropyl)-4-isobutyryloxy methyl phenyl ester hydrogen fumarate | Diester Impurity researchgate.net | Process Impurity researchgate.net |

| Tolterodine (B1663597) Ester Impurity | - | Process Impurity researchgate.net |

| Diol Impurity | - | Degradation Impurity derpharmachemica.com |

Method Validation and Quality Control Standards in Analytical Research

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.org For the analysis of this compound, method validation ensures the reliability, accuracy, and precision of the quantitative data, which is essential for quality control in pharmaceutical manufacturing.

Adherence to International Conference on Harmonization (ICH) Guidelines for Analytical Method Validation

Analytical methods developed for the quantification of Fesoterodine and its impurities, including this compound, must be validated according to the ICH Q2(R1) guideline. scispace.comrasayanjournal.co.inich.org This guideline outlines the specific validation parameters that need to be investigated to demonstrate that an analytical procedure is suitable for its intended purpose. ich.org

The validation process confirms that the method is specific, linear, accurate, precise, and robust. researchgate.net Specificity ensures that the analyte signal is not affected by the presence of impurities, degradants, or excipients. scispace.com Accuracy is determined by the closeness of the test results to the true value, often assessed through recovery studies, with results for Fesoterodine methods showing recovery between 96.9% and 101.5%. scispace.comrasayanjournal.co.in Precision evaluates the method's repeatability (intra-day) and intermediate precision (inter-day). researchgate.net Numerous published studies confirm that the RP-HPLC methods used for Fesoterodine analysis are fully validated in compliance with these ICH standards. researchgate.netresearchgate.net

Table 3: ICH Q2(R1) Validation Parameters for Impurity Quantification Methods

| Validation Parameter | ICH Guideline Objective | Application in Fesoterodine Analysis |

|---|---|---|

| Specificity | To assess the ability to measure the analyte unequivocally in the presence of other components. ich.org | Demonstrated by resolving Fesoterodine from all known impurities and degradation products. Peak purity is often confirmed using a Photo Diode Array (PDA) detector. rasayanjournal.co.in |

| Accuracy | To determine the closeness of agreement between the value accepted as a true value and the value found. ich.org | Established via recovery studies at different concentration levels, with results typically required to be within 98-102%. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org | Evaluated at repeatability (intra-day) and intermediate (inter-day) levels. Results are expressed as Relative Standard Deviation (%RSD). researchgate.netich.org |

| Linearity | To obtain test results which are directly proportional to the concentration of the analyte in the sample. ich.org | Confirmed with a correlation coefficient (r²) value greater than 0.999 for the analyte concentration range. scispace.comrasayanjournal.co.in |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. ich.org | Established based on linearity, accuracy, and precision data. ich.org |

| Robustness | To measure the capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org | Assessed by slightly varying parameters like mobile phase composition, pH, flow rate, and column temperature to ensure method reliability. derpharmachemica.com |

Structure Activity Relationship Sar and Computational Studies of Deoxy Fesoterodine

Identification of Key Pharmacophoric Features for Muscarinic Antagonism

The antagonistic activity of Deoxy Fesoterodine (B1237170) at muscarinic receptors is dictated by several key structural features, known as a pharmacophore. This pharmacophore is characteristic of many muscarinic antagonists and includes:

A Positively Charged Amine: The diisopropylamine (B44863) group is basic and exists in a protonated, cationic state at physiological pH. This positive charge is crucial for forming a strong ionic interaction with a highly conserved aspartate residue (Asp113 in the M3 receptor) located in the third transmembrane (TM3) helix of the receptor binding pocket. nih.gov

A Hydrogen-Bonding Group: The hydroxymethyl (-CH2OH) group on one of the phenyl rings can act as a hydrogen bond donor or acceptor. This feature allows for additional specific interactions with residues in the binding pocket, further anchoring the ligand and contributing to its affinity.

The spatial arrangement of these three features—the cationic center, the hydrophobic regions, and the hydrogen-bonding group—is critical for effective binding and competitive antagonism at the muscarinic receptor.

Rational Design of Deoxy Fesoterodine Analogues for Enhanced Activity and Selectivity

Rational drug design involves the iterative process of modifying a lead compound to improve its therapeutic profile. For this compound, this process focuses on enhancing its activity and, critically, modulating its selectivity across the five muscarinic receptor subtypes (M1-M5).

This compound (5-HMT) is characterized as a non-subtype selective muscarinic antagonist, meaning it binds with similar high affinity to all five muscarinic receptor subtypes. nih.goveuropa.eu This lack of selectivity is a defining feature that distinguishes it from other antagonists developed to specifically target one subtype, such as the M3 receptor. scottishmedicines.org.uk The binding affinities for this compound (reported as its research name SPM 7605) and its parent compound Fesoterodine demonstrate this balanced profile.

Table 1: Binding Affinities (pKi) of Fesoterodine and its Active Metabolite (SPM 7605) for Human Muscarinic Receptors

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

|---|---|---|---|---|---|

| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |

| SPM 7605 (this compound) | 9.1 | 8.5 | 8.8 | 9.0 | 8.6 |

While high selectivity for the M3 receptor is a design goal for some drugs treating overactive bladder, the non-selective profile of this compound may offer a different therapeutic advantage. ics.orgopenaccessjournals.com Both M2 and M3 receptors are involved in bladder function; M3 receptors mediate direct contraction of the detrusor muscle, while M2 receptors indirectly contribute by inhibiting relaxation signals. nih.govnih.gov Therefore, antagonizing both M2 and M3 receptors could provide a more comprehensive blockade of bladder muscle contraction. Molecular modifications to create analogues would involve altering the substituents on the phenyl rings or changing the steric bulk of the amine group to exploit subtle differences in the amino acid composition of the binding pockets across receptor subtypes.

Computational modeling is an indispensable tool for visualizing and understanding how a ligand like this compound interacts with its target receptor at an atomic level. Molecular docking simulations place the ligand into a 3D model of the receptor to predict the most likely binding pose and identify key interactions.

The publication of the high-resolution crystal structure of the M3 muscarinic receptor has been a significant enabler for such studies. nih.gov These structures reveal that the binding site for antagonists is a pocket formed by several transmembrane helices. Key amino acid residues within the M3 receptor that are critical for antagonist binding include:

Asp113 (TM3): Forms the primary ionic bond with the cationic amine of the ligand.

Tyrosine and Tryptophan residues (e.g., Tyr114, Trp428, Tyr430): Aromatic residues that form a hydrophobic "box" around the ligand's phenyl rings, engaging in pi-pi stacking and hydrophobic interactions.

Threonine and Asparagine residues (e.g., Thr206, Asn429): Polar residues that can form hydrogen bonds with features like the hydroxyl group on the ligand.

Molecular dynamics simulations can further refine these models, showing how the ligand and receptor move and interact over time. nih.gov These simulations can reveal transient binding events and help explain differences in binding kinetics between various analogues and receptor subtypes, providing a dynamic picture of the molecular recognition process. nih.govnih.gov

Molecular Modifications to Improve Receptor Subtype Specificity

Quantitative Structure-Activity Relationship (QSAR) Approaches in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net This approach is a cornerstone of lead optimization in modern drug discovery. danaher.comijddd.com

In the context of optimizing a lead compound like this compound, a QSAR study would involve synthesizing a series of analogues with systematic variations in their chemical structure. The biological activity (e.g., binding affinity for the M3 receptor) of each analogue is then measured. Physicochemical properties, or "descriptors," are calculated for each molecule. These can include:

Lipophilicity (logP): Affects membrane permeability and binding.

Electronic properties: Described by parameters like Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents.

Steric parameters: Such as Taft parameters or molar refractivity, which describe the size and shape of substituents.

Statistical methods are used to generate an equation that models the relationship between these descriptors and the observed biological activity. researchgate.net Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), use 3D representations of the molecules to generate steric and electrostatic field descriptors, providing a more detailed and predictive model. A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates and guiding the synthetic chemistry efforts toward compounds with enhanced potency and optimized properties. nih.gov

Potential Research Applications and Future Directions

Utilization in Receptor Biology Research and Ligand Design

Deoxy Fesoterodine's parent compound, Fesoterodine (B1237170), and its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), are potent muscarinic receptor antagonists. drugbank.comnih.gov Fesoterodine itself is a prodrug that is rapidly converted to 5-HMT by plasma esterases. drugbank.comwikipedia.org This active metabolite exhibits a high affinity for all five human muscarinic receptor subtypes (M1-M5) without significant selectivity among them. europa.eu

The study of this compound and its interactions with muscarinic receptors can provide valuable insights for ligand design. Understanding how the absence of the hydroxyl group in this compound, compared to 5-HMT, affects receptor binding affinity and selectivity is a key area of investigation. This knowledge can aid in the rational design of new muscarinic receptor antagonists or modulators with improved subtype selectivity or specific pharmacological profiles. Researchers can utilize this compound as a reference compound in competitive binding assays to characterize the binding of new ligands to muscarinic receptors. nih.gov The design of novel ligands is also informed by the structural characteristics of existing antagonists, and the exploration of derivatives of compounds like this compound can lead to the discovery of molecules with enhanced therapeutic properties.

A prodrug strategy, similar to that used for Fesoterodine, was deemed necessary to ensure the systemic bioavailability of 5-HMT after oral administration. nih.gov The development of Fesoterodine involved selecting from a series of ester analogues of 5-HMT to achieve an optimal biopharmaceutical profile. nih.gov This highlights the importance of ligand design in optimizing drug delivery and efficacy.

Development of Novel Chemical Probes for Cholinergic Systems

Chemical probes are essential tools for studying the function and regulation of biological systems. This compound and its derivatives have the potential to be developed into novel chemical probes for investigating the cholinergic system. By modifying the structure of this compound, for instance, by incorporating fluorescent tags or radioactive isotopes, researchers can create probes for visualizing and quantifying muscarinic receptors in tissues and cells.

These probes could be instrumental in studying the distribution and density of muscarinic receptors in different organs, which is crucial for understanding their physiological roles and their involvement in various diseases. Furthermore, such probes can be used in high-throughput screening assays to identify new molecules that interact with muscarinic receptors.

Advancements in Analytical Research for Metabolite Profiling

This compound is recognized as an impurity of Fesoterodine Fumarate. pharmaffiliates.com The study of drug metabolism is critical for understanding the efficacy and safety of a therapeutic agent. Advanced analytical techniques are essential for identifying and quantifying metabolites. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS) are powerful tools for metabolite profiling. researchgate.netdiva-portal.org

The analysis of this compound as a metabolite contributes to a more comprehensive understanding of Fesoterodine's metabolic fate. In vivo metabolite profiling has been performed for Fesoterodine, identifying several key metabolites. europa.eu The development of sensitive and specific analytical methods for this compound can improve the accuracy of pharmacokinetic studies and aid in the characterization of the complete metabolic profile of Fesoterodine. smw.ch Electrochemical methods are also being explored as a means to simulate and study oxidative drug metabolism, offering a complementary approach to traditional in vitro and in vivo techniques. researchgate.netresearchgate.net

Q & A

Q. What are the established pharmacokinetic properties of fesoterodine, and how do they influence dosing strategies in clinical research?

Fesoterodine’s pharmacokinetics are characterized by dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC). Unlike tolterodine, fesoterodine delivers 5-hydroxymethyl tolterodine (5-HMT) directly, bypassing CYP2D6 metabolism, which reduces interpatient variability. This allows for fixed 4 mg and 8 mg dosing without titration based on metabolizer status. Methodologically, pharmacokinetic studies should measure excretion rates, Cmax, and AUC across demographics to confirm consistency .

Q. What standardized endpoints are used to measure fesoterodine’s efficacy in overactive bladder (OAB) clinical trials?

Primary endpoints include reductions in daily micturitions and urge urinary incontinence episodes, measured via bladder diaries. Secondary endpoints often incorporate patient-reported outcomes, such as quality-of-life (QoL) questionnaires. Trials should use predefined superiority designs with placebo or active controls (e.g., tolterodine-ER) and apply longitudinal dose-response models to quantify symptom improvement .

Q. What analytical techniques are validated for quantifying fesoterodine fumarate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are validated for dissolution testing and release kinetics in extended-release tablets. These methods require calibration against reference standards and validation of parameters like precision, accuracy, and linearity across expected concentration ranges .

Q. What non-clinical assessments are required to evaluate the environmental risk of fesoterodine?

Environmental risk assessments (ERA) should calculate the predicted environmental concentration in surface water (PECsw) using log Pow (octanol-water partition coefficient) and default penetration factors. If PECsw exceeds 0.01 μg/L (as with fesoterodine’s 0.04 μg/L), a Phase II assessment evaluating biodegradation and aquatic toxicity is triggered .

Advanced Research Questions

Q. How can discrepancies in comparative effectiveness data between fesoterodine and other antimuscarinics be resolved methodologically?

Contradictory outcomes (e.g., relative risk ranges in urinary retention) require meta-analysis of pooled trial data, subgroup stratification by dose or patient demographics, and sensitivity analyses to assess heterogeneity. For example, secondary data comparisons between fesoterodine 8 mg and tolterodine-ER 4 mg should report absolute risk differences and 95% confidence intervals to contextualize clinical significance .

Q. What mathematical models are employed to optimize fesoterodine fumarate crystallization during drug development?

Batch crystallization kinetics can be modeled using the Nelder-Mead simplex method to regress experimental solubility data. A 6th-degree polynomial equation fits temperature-dependent solubility curves in solvents like 2-butanone, while population balance equations predict crystal size distributions during nucleation and growth phases .

Q. How can dose-response relationships for fesoterodine be modeled using longitudinal clinical trial data?

Mixed-effects models analyze repeated measures of bladder diary endpoints (e.g., micturition frequency) to estimate dose effects. For example, a typical patient with 11 daily micturitions at baseline shows predicted reductions of −1.7 (4 mg) and −2.2 (8 mg) versus placebo. These models require adjustment for baseline severity and dropout rates .

Q. What strategies minimize interpatient variability in fesoterodine pharmacokinetic studies?

Study designs should exclude CYP2D6 ultra-rapid metabolizers and use stable formulations (e.g., prolonged-release tablets) to ensure consistent 5-HMT delivery. Pharmacokinetic sampling at steady-state conditions and stratification by age, renal function, or comedications further reduce variability .

Q. How can cost-effectiveness analyses be integrated into clinical research on fesoterodine dosing regimens?

Cost-utility analyses comparing flexible-dose escalation (e.g., 4 mg to 8 mg) versus fixed dosing should incorporate quality-adjusted life years (QALYs) and direct medical costs. Decision-tree models must account for titration success rates and adverse event-related discontinuations to inform payer decisions .

Q. What considerations are critical when designing safety studies for fesoterodine in older adults with comorbidities?

Trials should prioritize inclusion of patients aged ≥65 years with polypharmacy or renal impairment. Safety endpoints must monitor anticholinergic effects (e.g., dry mouth, cognitive changes) using validated scales like the Anticholinergic Cognitive Burden Tool. Dose escalation protocols should include interim safety reviews to mitigate risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.